4-(4-Bromo-pyrazol-1-yl)-butyric acid tert-butyl ester
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Overview
Description
4-(4-Bromo-pyrazol-1-yl)-butyric acid tert-butyl ester is a chemical compound with the molecular formula C13H20BrN3O2 and a molecular weight of 330.22 g/mol . It is characterized by the presence of a bromopyrazole moiety attached to a butyric acid ester group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-pyrazol-1-yl)-butyric acid tert-butyl ester typically involves the reaction of 4-bromo-1H-pyrazole with tert-butyl 4-bromobutyrate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-pyrazol-1-yl)-butyric acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyrazoles.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Hydrolysis: 4-(4-Bromo-pyrazol-1-yl)-butyric acid.
Scientific Research Applications
4-(4-Bromo-pyrazol-1-yl)-butyric acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-pyrazol-1-yl)-butyric acid tert-butyl ester involves its interaction with specific molecular targets. The bromopyrazole moiety can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Iodo-pyrazol-1-yl)-butyric acid tert-butyl ester
- 4-(4-Chloro-pyrazol-1-yl)-butyric acid tert-butyl ester
- 4-(4-Amino-pyrazol-1-yl)-butyric acid tert-butyl ester
Uniqueness
4-(4-Bromo-pyrazol-1-yl)-butyric acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its iodo, chloro, and amino analogs. The bromine atom can participate in specific interactions, making this compound valuable in various research applications.
Properties
IUPAC Name |
tert-butyl 4-(4-bromopyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2/c1-11(2,3)16-10(15)5-4-6-14-8-9(12)7-13-14/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNLWFODEHVBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCN1C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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